molecular formula C6H7NSe B3360363 Pyridine, 2-(methylseleno)- CAS No. 88871-79-8

Pyridine, 2-(methylseleno)-

Cat. No.: B3360363
CAS No.: 88871-79-8
M. Wt: 172.1 g/mol
InChI Key: WHKOWWJPLFOWDZ-UHFFFAOYSA-N
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Description

Pyridine, 2-(methylseleno)- is a selenium-containing heterocyclic compound It is a derivative of pyridine where a methylseleno group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(methylseleno)- typically involves the introduction of a methylseleno group into the pyridine ring. One common method is the reaction of 2-chloropyridine with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of Pyridine, 2-(methylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(methylseleno)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyridine, 2-(methylseleno)- can yield selenoxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2-(methylseleno)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of oxidative stress and the activation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to interact with thiol groups in proteins and enzymes also plays a significant role in its biological activity .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methylselanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKOWWJPLFOWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473467
Record name Pyridine, 2-(methylseleno)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88871-79-8
Record name Pyridine, 2-(methylseleno)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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